molecular formula C17H16N6O4 B2355982 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide CAS No. 897614-86-7

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Cat. No. B2355982
CAS RN: 897614-86-7
M. Wt: 368.353
InChI Key: CJRIUXGICAVCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide, also known as MNTX, is a chemical compound that has been studied extensively for its potential use in scientific research. MNTX is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In

Scientific Research Applications

Anticancer Applications

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has shown promising applications in cancer research. A related compound, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, suggesting potential in targeting specific cancer types (Evren et al., 2019).

Antidiabetic Potential

The molecule has been linked to antidiabetic research. Derivatives of the compound have been evaluated for in vitro antidiabetic activity, indicating its potential utility in the treatment or management of diabetes (Lalpara et al., 2021).

CRMP 1 Inhibition for Lung Cancer

Derivatives of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide have been investigated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, highlighting their potential in treating small lung cancer (Panchal et al., 2020).

Catalytic Hydrogenation in Dye Production

The compound plays a role in the green synthesis of dyes. Specifically, its derivative N-(3-Amino-4-methoxyphenyl)acetamide is an important intermediate in azo disperse dye production, showcasing its relevance in the chemical industry (Zhang Qun-feng, 2008).

Anticonvulsant Activity

Research has shown that certain derivatives of this compound possess anticonvulsant properties. This suggests potential applications in the development of new treatments for seizure disorders (Aktürk et al., 2002).

COX-2 Inhibition

A study on a similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, explored its potential as a cyclooxygenase-2 (COX-2) inhibitor, indicating applications in inflammation and pain management (Al-Hourani et al., 2016).

Antioxidant and Anti-inflammatory Properties

Research has also highlighted the antioxidant and anti-inflammatory capabilities of related compounds. This broadens its potential applications in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-27-15-8-6-13(7-9-15)22-16(19-20-21-22)11-18-17(24)10-12-2-4-14(5-3-12)23(25)26/h2-9H,10-11H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRIUXGICAVCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.